molecular formula C13H13N5O2 B2921166 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine CAS No. 2034497-60-2

2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine

Cat. No.: B2921166
CAS No.: 2034497-60-2
M. Wt: 271.28
InChI Key: KPYRMAAOSAIJEA-UHFFFAOYSA-N
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Description

2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine is a synthetic heterocyclic compound of high interest in chemical and pharmaceutical research. Its molecular structure, featuring both pyrimidine rings linked through a pyrrolidine-carbonyl bridge, makes it a versatile scaffold for constructing more complex molecules . Compounds with similar pyrimidine-pyrrolidine motifs have been identified as key intermediates in medicinal chemistry, particularly in the development of targeted therapeutics . The presence of the electron-deficient pyrimidine ring enhances the compound's ability to participate in hydrogen bonding and π-stacking interactions with biological targets, such as enzymes and receptors . This characteristic is often exploited in drug discovery to improve binding affinity and selectivity. Research on analogous structures suggests potential utility as a building block for allosteric modulators of GPCRs and in the development of kinase inhibitors . The compound's synthetic versatility allows for further derivatization, facilitating structure-activity relationship (SAR) studies and the exploration of new bioactive molecules . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

pyrimidin-2-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c19-12(11-14-4-1-5-15-11)18-8-3-10(9-18)20-13-16-6-2-7-17-13/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYRMAAOSAIJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine typically involves the formation of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of pyrrolidine with a pyrimidine derivative under specific conditions. For instance, the use of Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions have been reported for similar compounds . The reaction conditions often include the use of catalysts like CuCl and reagents such as NaI to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds generally involves scalable synthetic routes that ensure high yield and purity. Techniques like continuous flow synthesis and the use of automated reactors are employed to optimize the production process. These methods not only enhance the efficiency but also reduce the production costs, making the compound more accessible for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine:

Scientific Research Applications

2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine is a complex organic compound with a pyrrolidine ring, a pyridine ring, and a pyrimidine ring. It is investigated for potential use as a therapeutic agent in treating diseases such as cancer and infectious diseases.

Applications:

  • Chemistry Used as a building block for synthesizing more complex molecules.
  • Biology Studied for its potential as a bioactive compound with various biological activities.
  • Medicine Explored for its potential as a therapeutic agent in treating diseases like cancer and infectious diseases.
  • Industry Used in developing new materials and as a catalyst in chemical reactions.

Mechanism of Action:
The mechanism of action of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

While the search results provide an overview of the potential applications of the compound, they do not include comprehensive data tables or well-documented case studies. Further research may be needed to gather more specific information on its use in various fields.

Pyrrolo[2,3-d]pyrimidine Applications

The search results also refer to pyrrolo[2,3-d]pyrimidine derivatives, which have diverse applications:

  • Pharmacological Effects These compounds exhibit anti-neurodegenerative, anti-inflammatory, antibacterial, and antitumor activities .
  • Drug Design Pyrrolo[2, 3-d]pyrimidine scaffolds are used in drug design, frequently leading to innovative hits, leads, and successful structural optimization .
  • ** anticancer activity** Designed to target multiple tyrosine kinases and to exhibit potent anticancer activity . Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC 50 = 261 nM) .

Mechanism of Action

The mechanism of action of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its dual pyrimidine framework, distinguishing it from pyridine-based analogs. Below is a systematic comparison with structurally related compounds from the evidence:

Table 1: Comparison of Structural Features and Properties

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Observed Properties/Applications References
Target Compound Pyrimidine-Pyrrolidine-Pyrimidine 3-(Pyrimidin-2-yloxy)pyrrolidine-carbonyl ~309.29 (estimated*) Hypothetical: Enzyme inhibition via dual pyrimidine binding N/A
3-(7-Hydroxy-2-oxo-2H-chromen-8-yl)-2-(pyrrolidine-1-carbonyl)-acrylonitrile (4a) Coumarin-acrylonitrile Pyrrolidine-carbonyl Not reported Bioactive against resistant strains (e.g., antimicrobial)
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate Pyridine-acrylate Pyrrolidine, methoxy Not reported Synthetic intermediate for drug discovery
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine-pivalamide Chloro, iodo, formyl 366.58 Catalogued for organic synthesis

*Estimated molecular weight based on formula C₁₃H₁₃N₅O₂.

Key Comparisons

Pyrimidine vs. Pyridine Derivatives The target compound’s pyrimidine rings (two nitrogen atoms) contrast with pyridine derivatives (one nitrogen) in electronic properties. Example: The pyridine-based (E)-methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate () lacks the dual heteroaromatic system, limiting its π-π interactions .

Pyrrolidine-Carbonyl Linker

  • The pyrrolidine-carbonyl group in the target compound is structurally analogous to coumarin derivatives like 4a (), which demonstrated bioactivity against resistant pathogens. This suggests the linker may play a role in modulating bioavailability or metabolic stability .

Substituent Effects

  • Halogenated pyridines (e.g., ’s N-(2-chloro-4-formyl-6-iodopyridin-3-yl)pivalamide) highlight how electron-withdrawing groups (chloro, iodo) influence reactivity and steric bulk, whereas the target compound’s pyrimidinyloxy group may favor hydrogen bonding .

Research Implications and Limitations

  • Synthetic Challenges : The dual pyrimidine system may complicate synthesis compared to simpler pyridine derivatives (e.g., ), requiring precise regioselective reactions.
  • Data Gaps : The evidence lacks pharmacokinetic or thermodynamic data (e.g., solubility, logP) for the target compound, limiting direct comparisons.

Biological Activity

2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core linked to a pyrrolidine ring through a carbonyl group. This structural configuration is crucial for its biological activity, particularly its interaction with various biological targets.

1. Inhibition of Enzymes

One of the primary biological activities of this compound is its role as an inhibitor of specific enzymes, particularly within the phosphoinositide 3-kinase (PI3K) pathway. Research indicates that compounds with similar structures exhibit potent inhibitory effects on Class I PI3K isoforms, which are critical in cancer signaling pathways. The selectivity for certain isoforms suggests potential therapeutic applications in oncology .

2. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In studies involving derivatives similar to this compound, moderate antibacterial effects were observed against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged around 250 μg/mL, indicating potential as an antimicrobial agent .

3. Anti-tumor Activity

Inhibitory effects on tumor cell proliferation have been documented, particularly through the modulation of signaling pathways involving tropomyosin-related kinases (Trk). Compounds with similar scaffolds have shown efficacy in reducing tumor growth in preclinical models, suggesting that this compound may also possess anti-tumor properties .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : By binding to the active sites of target enzymes such as PI3K, it disrupts their function, leading to reduced cellular proliferation.
  • Antimicrobial Mechanisms : The compound may interfere with bacterial cell wall synthesis or function through its interaction with essential microbial enzymes .

Case Study 1: PI3K Inhibition

A study demonstrated that derivatives of pyrimidine compounds exhibited IC50 values in the low nanomolar range against Class I PI3K enzymes. These findings highlight the potential for developing targeted therapies for cancers driven by aberrant PI3K signaling .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various pyrrolidine derivatives, it was found that those containing the pyrimidine moiety displayed enhanced antibacterial activity compared to their counterparts lacking this structure. This suggests that the unique combination of functional groups in this compound contributes significantly to its efficacy .

Data Summary Table

Biological ActivityTarget/PathwayIC50/MIC ValuesReferences
PI3K InhibitionClass I PI3K isoformsLow nanomolar
Antimicrobial ActivityStaphylococcus aureus, E. coliMIC ~250 μg/mL
Anti-tumor ActivityTumor cell linesVaries by model

Q & A

Q. Can the compound’s electronic properties be correlated with its binding affinity in enzyme inhibition assays?

  • Methodological Answer : Calculate Hammett constants (σ) for substituents or use frontier molecular orbital (FMO) analysis to predict electron-donating/withdrawing effects. Correlate with IC50 values from enzymatic assays (e.g., kinase inhibition) .

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